

A Comparative Guide to the Energetic Properties of 5-(Aminomethyl)tetrazole Derivatives

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Compound of Interest

Compound Name: 5-(Aminomethyl)-2H-tetrazole

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This guide provides a comparative analysis of the energetic properties of 5-(aminomethyl)tetrazole derivatives against other established energetic materials. The data presented is based on experimental findings and computational studies, offering a comprehensive overview for research and development purposes.

Introduction to 5-Aminotetrazole Derivatives

5-Aminotetrazole and its derivatives are a class of high-nitrogen heterocyclic compounds that have garnered significant interest in the field of energetic materials.^{[1][2]} Their molecular structure, rich in nitrogen-nitrogen and carbon-nitrogen bonds, contributes to a high positive heat of formation, a key indicator of energetic potential.^[2] These compounds are explored as potential replacements for traditional explosives due to their high energy density, thermal stability, and in some cases, reduced sensitivity to mechanical stimuli.^{[2][3]} The functionalization of the 5-aminotetrazole ring allows for the tuning of energetic properties, balancing performance with stability.^[1]

Comparative Energetic Properties

The performance of energetic materials is primarily evaluated based on several key parameters: density (ρ), heat of formation (ΔH_f), detonation velocity (V_d), and detonation pressure (P). The following tables summarize the experimental and calculated energetic

properties of selected 5-(aminomethyl)tetrazole derivatives and compare them with conventional energetic materials like RDX and HMX.

Compound	Derivative Type	Density (g/cm ³)	Heat of Formation (kJ/mol)	Detonation Velocity (m/s)	Detonation Pressure (GPa)	Decomposition Temp. (°C)	Reference
DMPT-1	Methylene-bridged 5-aminotetrazole and nitropyrazole	1.806	Not Specified	8618	30.3	191	[1]
DMPT-2	Methylene-bridged 5-aminotetrazole and nitropyrazole	1.770	Not Specified	8450	28.6	209	[1]
DAT Perchlorate (2b)	1,5-Diaminotetrazolium Salt	Not Specified	Not Specified	8383	32.2	>100 (melts)	[4]
DAT Dinitramide (7c)	1,5-Diaminotetrazolium Salt	Not Specified	91.1 (kcal/mol)	8827	33.6	>100 (melts)	[4]
RDX	(Reference)	1.82	87.9	8750	34.0	204	[5]
HMX	(Reference)	1.91	74.9	9100	39.0	275	[6]

Note: The heats of formation for some compounds were reported in different units (kcal/mol) and are presented as such. Conversion to kJ/mol can be done by multiplying by 4.184. Detonation parameters for DMPT-1 and DMPT-2 were calculated using EXPLO5 v6.01 software.[1] The values for DAT derivatives were calculated using the empirical equations of Kamlet and Jacobs.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of energetic material characterization. Below are generalized protocols for key experiments based on the cited literature.

1. Synthesis of 5-(Aminomethyl)tetrazole Derivatives (General Approach)

The synthesis of functionalized 5-aminotetrazole derivatives often involves multi-step reactions. For instance, the synthesis of DMPT-1 and DMPT-2 involved the reaction of ammonium 4-amino-3,5-dinitropyrazolate with chloriodomethane, followed by a reaction with 5-aminotetrazoles.[1] A general procedure for N-alkylation of a tetrazole derivative is as follows:

- Materials: N-benzoyl 5-(aminomethyl)tetrazole, potassium carbonate (K_2CO_3), benzyl bromide, and a suitable solvent like anhydrous acetone.
- Procedure:
 - Dissolve the starting tetrazole derivative in the solvent.
 - Add K_2CO_3 to the solution and stir for a set period (e.g., 15 minutes) to create a basic environment.
 - Add the alkylating agent (e.g., benzyl bromide) to the reaction mixture.
 - Stir the mixture at room temperature for a specified duration (e.g., 2 hours).
 - After the reaction, evaporate the solvent.
 - The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water.

- The organic layers are combined, dried, and the product is purified using column chromatography.[7]

2. Density Measurement

The crystal density is a critical parameter for energetic materials as detonation pressure and velocity are proportional to the square of the density.[2]

- Methodology: Single-crystal X-ray diffraction is the standard method for determining the precise crystal structure and density of these compounds.[1][2]
 - Suitable single crystals are obtained by slow evaporation from a solvent mixture (e.g., ethyl acetate and petroleum ether).[2]
 - The crystallographic data is collected on a diffractometer at a controlled temperature (e.g., 296 K).[2]
 - The crystal density is calculated from the crystallographic data.

3. Thermal Stability Analysis

Thermal stability is assessed to determine the temperature at which the material begins to decompose, which is a key safety and performance parameter.

- Methodology: Differential Scanning Calorimetry (DSC) is commonly used to determine the decomposition temperature.[1][3]
 - A small sample of the material is placed in a DSC pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., dry nitrogen).[1]
 - The onset of the exothermic decomposition peak in the DSC curve is taken as the decomposition temperature.[1]

4. Detonation Performance Calculation

Detonation velocity and pressure are key performance indicators for energetic materials.

- Methodology: These parameters are often calculated using specialized software based on the material's density and heat of formation.
 - The EXPLO5 software is a widely used tool for calculating the detonation performance of energetic materials.[\[1\]](#)[\[8\]](#)
 - The software utilizes the crystal density obtained from X-ray diffraction and the calculated heat of formation to predict the detonation velocity and pressure.[\[1\]](#)

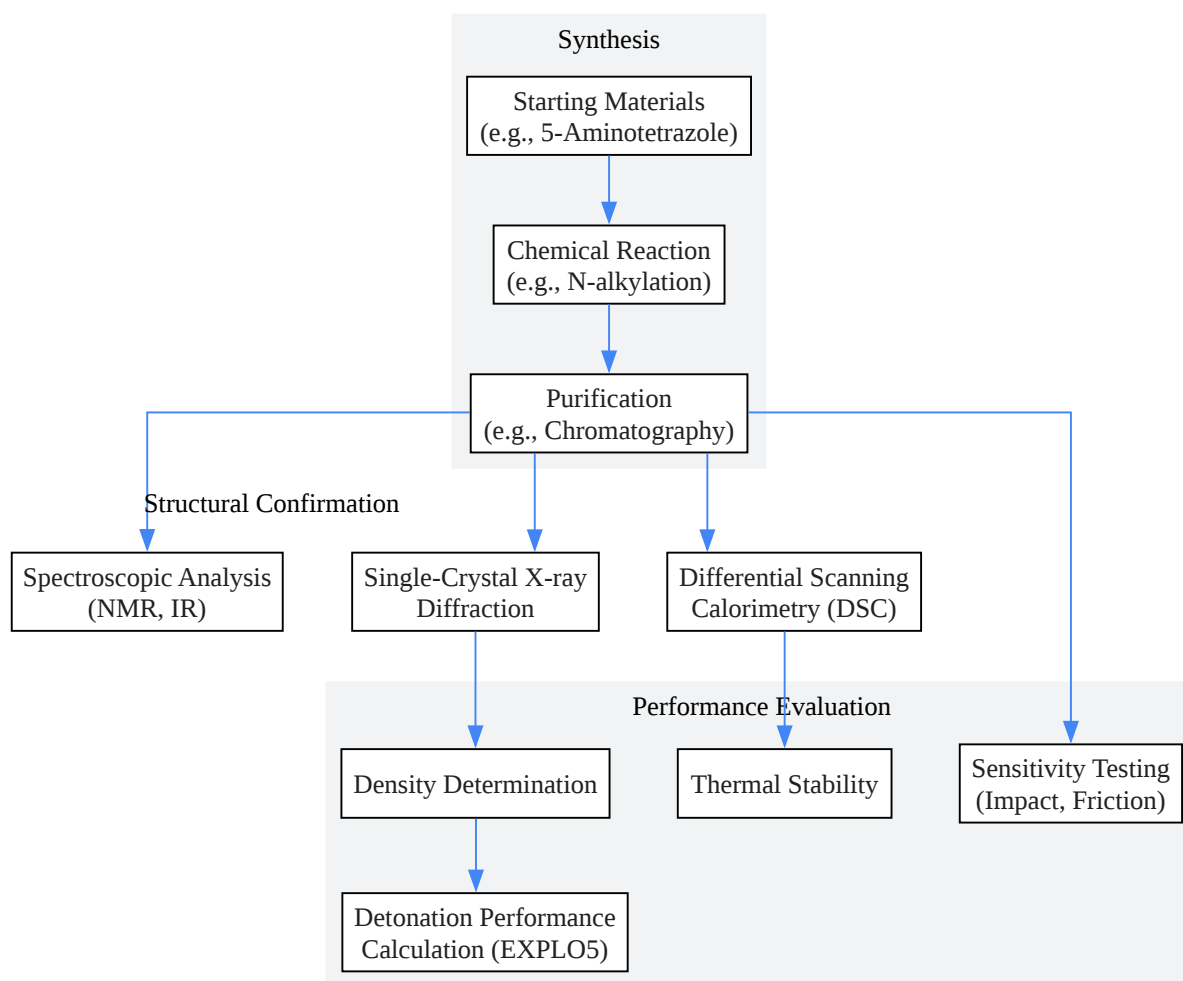
5. Sensitivity Testing

Sensitivity to impact and friction is a crucial safety characteristic.

- Methodology: Standardized tests are used to determine the sensitivity of the energetic materials.
 - Impact Sensitivity: Determined using a Fall Hammer Apparatus, where a drop hammer of a specific weight is dropped from varying heights onto a sample. The h50 value represents the height at which there is a 50% probability of initiation.[\[9\]](#)
 - Friction Sensitivity: Measured using a Julius Peter's machine, which applies a known force to a sample between two surfaces.[\[4\]](#)[\[9\]](#)

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel 5-(aminomethyl)tetrazole derivatives.

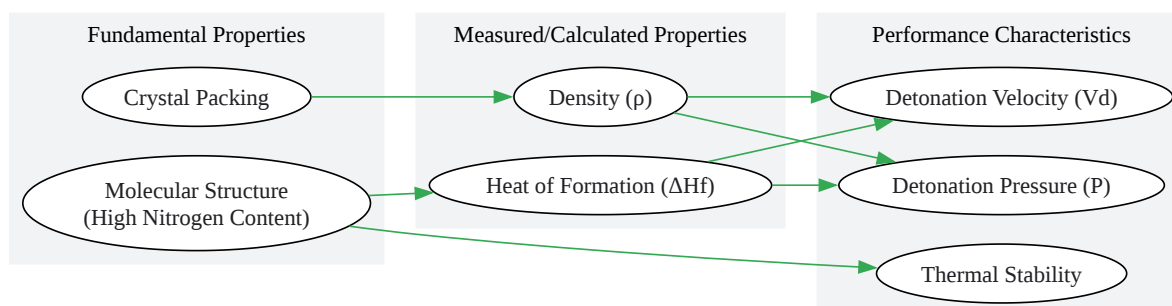


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Caption: Workflow for Synthesis and Energetic Property Validation.

Logical Relationship of Energetic Properties

The key energetic properties of a material are interconnected. The following diagram illustrates the logical flow from fundamental properties to performance characteristics.



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Caption: Interrelation of Key Energetic Properties.

Conclusion

Derivatives of 5-(aminomethyl)tetrazole show significant promise as energetic materials, with some compounds exhibiting detonation properties comparable to or exceeding those of established explosives, while also offering the potential for improved thermal stability and reduced sensitivity. The ability to modify the molecular structure through functionalization provides a pathway for designing next-generation energetic materials with tailored properties. Continued research focusing on scalable synthesis and comprehensive performance evaluation is essential for realizing the practical application of these compounds.

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